(2-phenylcyclopropyl)(2-pyridinyl)methanone O-(4-chlorobenzyl)oxime
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Description
(2-phenylcyclopropyl)(2-pyridinyl)methanone O-(4-chlorobenzyl)oxime is a compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. This compound is known for its unique chemical structure and its ability to interact with specific receptors in the brain, making it a promising candidate for the development of new drugs and therapies.
Scientific Research Applications
Preparation and Reaction with Isocyanates
Cyclopropenone oximes, including compounds with phenyl and methyl substituents, were prepared from corresponding cyclopropenones. These compounds reacted with isocyanates to afford diazaspirohexenones, showcasing their utility in synthesizing complex nitrogen-containing structures (H. Yoshida et al., 1988).
Molecular Structure Studies
A study of (E)-phenyl(pyridin-2-yl)methanone oxime revealed different polymorphs of the compound, providing insights into its crystalline structure and the potential for molecular engineering (Monserrath I. Rodríguez-Mora et al., 2013).
Aromatic Nucleophilic Substitution Reactions
The kinetics of substitution reactions involving O-aryl oximes and secondary alkyl amines were studied. This research enhances understanding of the reactivity of oxime derivatives in different solvents, informing their application in synthetic chemistry (A. Jain et al., 1990).
Antibacterial and Molecular Docking Studies
New cyclopropyl methane oxime derivatives were synthesized and evaluated for antibacterial activity, demonstrating significant potential against various bacterial strains. Molecular docking studies further explored the interaction mechanisms, indicating their utility in drug design (A. Chaudhary et al., 2021).
Oxidation and Catalytic Applications
Research on phenylcyclopropanone methyl hemiacetals examined their oxidation by various agents, revealing insights into reaction mechanisms and the potential for developing new catalytic processes (B. Bakker et al., 1977).
Synthetic Methodologies
An efficient synthesis route for 4-chlorophenyl cyclopropyl ketone, an intermediate in insecticide production, was developed. This method simplifies the synthesis process and improves the yield of key intermediates (Gao Xue-yan, 2011).
properties
IUPAC Name |
(Z)-N-[(4-chlorophenyl)methoxy]-1-(2-phenylcyclopropyl)-1-pyridin-2-ylmethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O/c23-18-11-9-16(10-12-18)15-26-25-22(21-8-4-5-13-24-21)20-14-19(20)17-6-2-1-3-7-17/h1-13,19-20H,14-15H2/b25-22- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSCUFLGDPVJOC-LVWGJNHUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=NOCC2=CC=C(C=C2)Cl)C3=CC=CC=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C1/C(=N/OCC2=CC=C(C=C2)Cl)/C3=CC=CC=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-phenylcyclopropyl)(2-pyridinyl)methanone O-(4-chlorobenzyl)oxime |
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